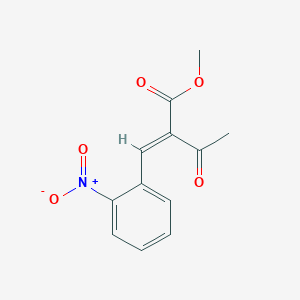

Methyl 2-(2-nitrobenzylidene)acetoacetate

Description

Structure

3D Structure

Properties

CAS No. |

39562-27-1 |

|---|---|

Molecular Formula |

C12H11NO5 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |

InChI Key |

APKKCRAKPMSAEI-YFHOEESVSA-N |

SMILES |

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Other CAS No. |

111304-31-5 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

Methyl 2-(o-Nitrobenzylidene)acetoacetate; Methyl 2-(2’-Nitrobenzylidene)acetoacetate; 2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester |

Origin of Product |

United States |

Preparation Methods

Catalyst Selection

Piperidine acetate outperforms traditional bases (e.g., NaOH, KOH) by minimizing hydrolysis of the methyl ester group. Comparative studies show:

Solvent Effects

Methanol’s moderate polarity facilitates both reactant solubility and efficient water removal. Alternatives like ethanol or isopropanol prolong reaction times (4–6 hours) due to lower boiling points.

Temperature and Time

Optimal conditions are 70°C for 2 hours. Lower temperatures (40–50°C) necessitate longer durations (6–8 hours), while higher temperatures (>80°C) promote decomposition.

Case Study: Patent CN102976949A

A representative synthesis involves:

-

Charge : 15.1 g (0.1 mol) 2-nitrobenzaldehyde, 13.92 g (0.12 mol) methyl acetoacetate, 25 mL methanol, 0.44 g piperidine acetate.

-

Reaction : Reflux at 70°C for 2 hours.

-

Workup : Vacuum distillation removes methanol, yielding a reddish-brown oil (purity >95%).

This protocol highlights the importance of stoichiometric balance and catalyst loading to avoid residual aldehydes or unreacted esters.

Analytical Validation

While patents emphasize synthetic protocols, standard analytical techniques include:

-

¹H NMR : Confirms the benzylidene proton (δ 8.2–8.5 ppm) and methyl ester (δ 3.7 ppm).

-

IR Spectroscopy : Identifies nitro (1520 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.

-

HPLC : Quantifies purity (>95%) and detects trace impurities.

Challenges and Mitigation

Impurity Formation

Side products like diastereomers or hydrated adducts arise from incomplete dehydration. Solutions include:

Chemical Reactions Analysis

Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex molecules.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-nitrobenzylidene)acetoacetate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations, including oxidation, reduction, substitution, and condensation reactions .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to an amino group using hydrogen gas with a palladium catalyst. |

| Reduction | Formation of amines or other reduced products through various reducing agents. |

| Substitution | Nitro group can be replaced with other functional groups via nucleophilic substitution. |

| Condensation | Reacts with other carbonyl compounds to form more complex molecules. |

Biological Applications

The compound has shown promise in biological research, particularly in studying enzyme-catalyzed reactions and metabolic pathways. Its structural characteristics allow it to interact with various biological targets.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) assays are often utilized to quantify this efficacy .

- Antitumor Effects : Similar compounds have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). Mechanisms include apoptosis induction and interference with cell cycle progression .

Table 2: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Mechanism of Action |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of bacterial growth |

| Antitumor | MCF-7 (breast cancer), HL-60 | Induction of apoptosis or cell cycle interference |

Industrial Applications

In addition to its role in organic synthesis and biological research, this compound is utilized in the production of dyes, pigments, and various industrial chemicals. Its solubility in organic solvents like chloroform enhances its applicability in industrial processes .

Case Studies

Several studies highlight the compound's versatility:

- Study on Antimicrobial Properties : A study conducted on nitro-substituted compounds revealed that this compound derivatives effectively inhibited bacterial growth, suggesting potential for developing new antibiotics .

- Cancer Research : Research exploring the cytotoxic effects on cancer cell lines demonstrated that this compound could serve as a lead compound for anticancer drug development due to its selective action against tumor cells .

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrobenzylidene)acetoacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-(3-Nitrobenzylidene)acetoacetate (CAS: 39562-22-6)

- Structure : Features a 3-nitrobenzylidene group instead of 2-nitro.

- Synthesis : Condensation of methyl acetoacetate with 3-nitrobenzaldehyde .

- Reactivity : The 3-nitro isomer exhibits lower steric hindrance, facilitating faster Hantzsch cyclization in pranidipine synthesis (total yield: 69%) compared to the 2-nitro analog .

- Applications : Preferred in pranidipine production due to optimized regioselectivity .

Ethyl 2-(3-Nitrobenzylidene)acetoacetate

- Structure : Ethyl ester with 3-nitro substitution.

- Synthesis : Condensation of ethyl acetoacetate with 3-nitrobenzaldehyde .

- Applications : Intermediate for nitrendipine , demonstrating broader ester tolerance in cyclization reactions .

Ester Group Variations

Isobutyl 2-(2-Nitrobenzylidene)acetoacetate (CAS: 61312-59-2)

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

- Structure : Phenyl substituent instead of nitrobenzylidene.

- Molecular formula : C₁₂H₁₄O₃ (MW: 206.24 g/mol) .

- Applications: Precursor for non-dihydropyridine pharmaceuticals and fragrances, highlighting the nitro group’s role in directing pharmacological activity .

Substituent Variations

Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6)

- Structure : Dichlorinated benzylidene substituent.

- Molecular formula : C₁₂H₁₀Cl₂O₃ (MW: 273.11 g/mol) .

- Applications : Impurity in felodipine synthesis. The electron-withdrawing Cl groups reduce cyclization efficiency compared to nitro analogs .

Physicochemical Comparison Table

Pharmacological Relevance

- Nitro vs. Chloro Substituents : Nitro groups enhance calcium channel binding affinity in dihydropyridines compared to chloro substituents, which are often associated with impurity profiles .

- Ester Flexibility : Methyl and ethyl esters are preferred for rapid cyclization, while isobutyl esters improve industrial-scale purification .

Biological Activity

Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. Its structural characteristics and reactivity make it a valuable compound for studying biological pathways, enzyme-catalyzed reactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 249.22 g/mol. The compound features a conjugated system comprising a benzene ring with a nitro group at the ortho position, linked by a double bond to an acetoacetate moiety. This structure allows for electron delocalization, influencing its reactivity and biological interactions .

Target of Action

The primary application of this compound lies in organic synthesis, where it serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its role as a probe in biological studies enables researchers to investigate enzyme activities and metabolic pathways .

Mode of Action

The compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitro-substituted compounds can exhibit antibacterial properties, potentially inhibiting the growth of pathogenic bacteria .

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Properties

Research has indicated that compounds with nitro substitutions can display significant antibacterial activity. For instance, derivatives similar to this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies often employ Minimum Inhibitory Concentration (MIC) assays to quantify antibacterial efficacy .

Antitumor Effects

Studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism often involves apoptosis induction or interference with cell cycle progression .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds such as methyl 2-(3-nitrobenzylidene)acetoacetate and methyl 2-(4-nitrobenzylidene)acetoacetate. Each variant exhibits unique biological activities due to differences in the position of the nitro group on the benzylidene ring, which can significantly influence their reactivity and interaction with biological targets .

| Compound Name | Position of Nitro Group | Notable Activity |

|---|---|---|

| This compound | Ortho | Antimicrobial, potential antitumor |

| Methyl 2-(3-nitrobenzylidene)acetoacetate | Meta | Varies; less documented |

| Methyl 2-(4-nitrobenzylidene)acetoacetate | Para | Varies; less documented |

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. For example, modifications to the nitro group or the acetoacetate moiety have been explored to improve antimicrobial and anticancer efficacy. The findings suggest that structural optimization can lead to compounds with enhanced selectivity and potency against specific biological targets .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-nitrobenzylidene)acetoacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via a Claisen-Schmidt condensation between methyl acetoacetate and 2-nitrobenzaldehyde. Evidence from analogous reactions (e.g., ethyl acetoacetate with nitrobenzaldehydes) suggests using ethanol or toluene as solvents under reflux, often with a catalytic base like piperidine or ammonium acetate. Reaction temperatures (80–110°C) and extended reflux times (6–24 hours) are critical for achieving yields >75%. Isomer formation (E/Z) may occur, requiring purification via recrystallization (e.g., ethanol) to isolate the desired product .

Q. How is this compound characterized structurally, and what spectral data are key for validation?

Characterization involves:

- NMR : H NMR typically shows a keto-enol tautomer signal at δ 12–14 ppm (enolic OH), a conjugated nitrobenzylidene proton at δ 8.0–8.5 ppm, and methyl ester protons at δ 3.6–3.8 ppm. C NMR confirms the carbonyl groups (C=O at δ 165–175 ppm) .

- IR : Strong absorption bands at ~1700 cm (ester C=O) and 1520–1350 cm (NO stretch) .

- Melting Point : Reported as 100–101°C (ethanol recrystallized), though variations may arise due to isomerism or impurities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound has low solubility in water (0.5 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability data suggest storage at -20°C in airtight containers to prevent hydrolysis or tautomeric shifts. Degradation is minimal over 2–5 years under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

Isomerization (E/Z) is influenced by steric and electronic factors. Using aprotic solvents (toluene) and catalytic bases (e.g., piperidine acetate) favors the thermodynamically stable E-isomer. Microwave-assisted synthesis reduces reaction time, limiting equilibration. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) or fractional crystallization improves isomer separation .

Q. What computational methods are employed to predict the tautomeric behavior of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding between the nitro group and enolic OH, as evidenced by reduced bond lengths (~1.8 Å) in optimized structures. Solvent effects (PCM models) further refine tautomer stability predictions .

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

It is a precursor in dihydropyridine-based drugs (e.g., amlodipine). Cyclization with 3-aminocrotonates under refluxing ethanol forms the dihydropyridine core. The nitro group can be reduced to an amine for further functionalization. Reaction yields depend on stoichiometric ratios and catalyst selection (e.g., Pd/C for nitro reduction) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Single-crystal X-ray diffraction is hindered by poor crystal quality or polymorphism. Slow evaporation of ethanol solutions at 4°C improves crystal growth. Data refinement (e.g., SHELX suite) resolves disorder caused by nitro group rotation. Crystallographic parameters (e.g., C14—C10—C11—C12 torsion angle = 10.8°) validate the enol tautomer’s planar geometry .

Q. What strategies mitigate data contradictions in reported physical properties (e.g., melting points)?

Discrepancies arise from isomer ratios, solvent residues, or measurement techniques. Standardizing recrystallization solvents (e.g., ethanol vs. methanol) and using differential scanning calorimetry (DSC) enhances reproducibility. Cross-referencing NMR/IR data with computational predictions resolves structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.